[4-(5-Chloro-1,3-benzoxazol-2-yl)pyrazol-1-yl]-phenylmethanone
Overview
Description
[4-(5-Chloro-1,3-benzoxazol-2-yl)pyrazol-1-yl]-phenylmethanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Chloro-1,3-benzoxazol-2-yl)pyrazol-1-yl]-phenylmethanone typically involves the reaction of 5-chloro-1,3-benzoxazole with pyrazole and phenylmethanone under specific reaction conditions. The process may include steps such as:
Formation of the Benzoxazole Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: This step involves the reaction of the benzoxazole core with pyrazole, often using a coupling reagent.
Attachment of the Phenylmethanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Chloro-1,3-benzoxazol-2-yl)pyrazol-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
[4-(5-Chloro-1,3-benzoxazol-2-yl)pyrazol-1-yl]-phenylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(5-Chloro-1,3-benzoxazol-2-yl)pyrazol-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- [4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
- (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
- (3-Chloro-1-benzothien-2-yl)-N-methylmethanamine hydrochloride
Uniqueness
[4-(5-Chloro-1,3-benzoxazol-2-yl)pyrazol-1-yl]-phenylmethanone is unique due to its specific combination of the benzoxazole, pyrazole, and phenylmethanone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)pyrazol-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-13-6-7-15-14(8-13)20-16(23-15)12-9-19-21(10-12)17(22)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFLGRSZCRZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C=N2)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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